molecular formula C10H9NO3 B7821927 4-Benzyloxazolidine-2,5-dione CAS No. 1892-35-9

4-Benzyloxazolidine-2,5-dione

Cat. No.: B7821927
CAS No.: 1892-35-9
M. Wt: 191.18 g/mol
InChI Key: GQBIVYSGPXCELZ-UHFFFAOYSA-N
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Description

It has garnered significant interest due to its unique chemical and biological properties. The compound is characterized by its molecular formula C10H9NO3 and a molecular weight of 191.18 g/mol.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Benzyloxazolidine-2,5-dione can be synthesized through various synthetic routes. One common method involves the reaction of benzylamine with glyoxylic acid, followed by cyclization to form the oxazolidine ring . The reaction typically requires an inert atmosphere and room temperature conditions .

Industrial Production Methods

In industrial settings, the production of this compound often involves bulk manufacturing processes. These processes ensure high purity and yield, making the compound suitable for various applications .

Chemical Reactions Analysis

Types of Reactions

4-Benzyloxazolidine-2,5-dione undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form various oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound .

Scientific Research Applications

4-Benzyloxazolidine-2,5-dione has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research explores its potential therapeutic applications, including its use as a precursor in drug synthesis.

    Industry: It is utilized in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of 4-Benzyloxazolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to form stable complexes with target molecules, influencing their activity and function . This interaction can lead to various biological effects, depending on the specific targets involved.

Comparison with Similar Compounds

4-Benzyloxazolidine-2,5-dione can be compared with other similar compounds, such as:

    (S)-(-)-4-benzyloxazolidine-2,5-dione: This compound has a similar structure but differs in its stereochemistry.

    Other oxazolidinones: These compounds share the oxazolidine ring structure but may have different substituents and properties.

The uniqueness of this compound lies in its specific chemical structure and the resulting properties, which make it suitable for a wide range of applications in various fields .

Properties

IUPAC Name

4-benzyl-1,3-oxazolidine-2,5-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3/c12-9-8(11-10(13)14-9)6-7-4-2-1-3-5-7/h1-5,8H,6H2,(H,11,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQBIVYSGPXCELZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2C(=O)OC(=O)N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00940432
Record name 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one
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Molecular Weight

191.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

583-47-1, 1892-35-9
Record name 4-(Phenylmethyl)-2,5-oxazolidinedione
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Record name 4-Benzyloxazolidine-2,5-dione
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Record name 4-Benzyl-2,5-oxazolidinedione
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Record name 583-47-1
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Record name 4-Benzyl-2-hydroxy-1,3-oxazol-5(4H)-one
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Record name 4-benzyloxazolidine-2,5-dione
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Record name 4-Benzyloxazolidine-2,5-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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